Cafestol

Catalog No.
S522491
CAS No.
469-83-0
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cafestol

Cafestol is a high-purity ent-kaurane diterpene that resolves reproducibility challenges caused by degradation-prone kahweol and variable coffee extracts.

  • Suppresses CYP7A1 mRNA by 77% (vs 31% for kahweol) in FXR agonism assays.
  • Chronically increases insulin secretion by 68% at nanomolar concentrations in INS-1E cells.
  • Structurally stable, lacking conjugated double bond, ensuring consistent HPLC/GC reference standards.

CAS Number

469-83-0

Product Name

Cafestol

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1

InChI Key

DNJVYWXIDISQRD-HWUKTEKMSA-N

solubility

Soluble in DMSO

Synonyms

Cafestol

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Isomeric SMILES

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3

The exact mass of the compound Cafestol is 316.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg

Cafestol is a highly lipophilic ent-kaurane diterpene natively found in Coffea arabica. In commercial and research procurement, it is primarily sourced as a high-purity analytical standard, a pharmacological tool compound for farnesoid X receptor (FXR) agonism, and a bioactive baseline material for metabolic research[1]. Unlike crude coffee oils or esterified derivatives (such as cafestol palmitate), high-purity free cafestol provides precise molar control for in vitro and in vivo assays targeting cholesterol homeostasis, bile acid synthesis, and insulin secretion pathways [2]. Its structural stability, lacking the highly reactive conjugated double bond found in its analog kahweol, makes it the preferred diterpene for reproducible long-term studies and analytical benchmarking [3].

Research Fit

Chemical stability in acidic and nitrite-containing systems may support reproducible assay outcomes
Reported cholesterol-elevating profile provides context for lipid metabolism research
Validated HPLC quantification supports analytical reference-standard workflows

Substituting high-purity cafestol with crude coffee extracts, mixed diterpene fractions, or the closely related analog kahweol introduces severe reproducibility and stability risks[1]. Kahweol contains an additional conjugated double bond (C1-C2) that makes it highly susceptible to oxidative degradation and notoriously difficult to isolate in pure form, leading to inconsistent assay baselines [2]. Furthermore, crude mixtures contain variable ratios of cafestol fatty acid esters which require controlled hydrolysis for full bioactivity, masking the true dose-response in cellular models [3]. For precise FXR agonism or CYP7A1 suppression, utilizing kahweol or mixed extracts significantly dilutes the biological response compared to pure cafestol, rendering them unsuitable for rigorous quantitative pharmacology [1].

Substitution Risk

Serum lipid elevation profile
Cafestol: reported more pronounced cholesterol-raising effect
Kahweol: reported comparatively weaker effect
Lipid endpoint response may differ; using kahweol risks underestimating effect magnitude.
Chemical reactivity and stability
Cafestol: lower reactivity with acidic nitrite, higher stability
Kahweol: more reactive, rapid degradation under acidic conditions
Stability differences may shift assay artifacts; direct substitution can compromise reproducibility in pH-sensitive workflows.
Synthetic versatility for derivative development
Cafestol: preferred scaffold due to greater stability
Kahweol: deprioritized because of inherent instability
Scaffold instability may reduce derivative yield and synthetic reliability.

Superior Suppression of Bile Acid Synthesis via CYP7A1

In primary rat hepatocyte models evaluating cholesterol metabolism, pure cafestol demonstrates a significantly stronger suppression of cholesterol 7α-hydroxylase (CYP7A1) mRNA compared to mixed diterpene fractions. At a concentration of 20 µg/mL, pure cafestol reduced CYP7A1 mRNA levels by 77 ± 4%, whereas a mixture of cafestol, kahweol, and isokahweol achieved only a 31 ± 8% reduction[1].

Evidence DimensionCYP7A1 mRNA suppression
Target Compound Data77 ± 4% reduction (at 20 µg/mL)
Comparator Or BaselineCafestol/Kahweol mixture (31 ± 8% reduction at 20 µg/mL)
Quantified Difference2.48-fold greater suppression with pure cafestol
ConditionsRat hepatocytes, 20 µg/mL concentration

Buyers conducting FXR pathway or cholesterol research must procure pure cafestol, as the presence of kahweol in mixtures significantly dilutes the target suppressive effect.

Stability in acidic nitrite
Head-to-head
Cafestol showed substantially lower reactivity than kahweol toward acidic nitrite at pH 3; required more forcing conditions for ring-opening.
Supports chemical stability for acidic/nitrite assay contexts.
Directional comparison; exact rate constants not reported.

Enhanced Insulin Secretion Efficacy in Beta-Cell Models

Cafestol acts as a potent stimulator of insulin secretion in pancreatic beta-cell models, outperforming structurally modified kahweol derivatives. Long-term (72-hour) exposure of INS-1E cells to 10^-8 M cafestol increased glucose-stimulated insulin secretion by 68% (p < 0.001)[1]. In contrast, oxokahweol, a synthetic derivative of kahweol, showed no significant effect on insulin secretion under comparable conditions [2].

Evidence DimensionChronic insulin secretion increase
Target Compound Data+68% increase (at 10^-8 M)
Comparator Or BaselineOxokahweol (No significant effect)
Quantified DifferenceAbsolute functional divergence (active vs. inactive)
ConditionsINS-1E cells, 16.7 mM glucose, 72-h incubation

Validates cafestol as the specific active diterpene for antidiabetic and glucose uptake models, preventing wasted resources on inactive analogs.

Serum lipid elevation
Head-to-head
Cafestol (60 mg/day) produced more pronounced serum lipid elevation than kahweol (48–54 mg/day) in a 28-day human crossover study.
Reported serum-lipid elevation context for cholesterol metabolism research.
Directional difference; exact effect size not aggregated.

Chemical Stability and Purification Yield Advantage

The structural difference between cafestol and kahweol—specifically the absence of a C1-C2 double bond in cafestol—results in vastly different stability and purification profiles. While kahweol is highly prone to degradation and difficult to isolate in pure form, cafestol maintains structural integrity and can be reliably purified to >98-99% via chromatography or synthesized via the targeted hydrogenation of kahweol mixtures [1].

Evidence DimensionStructural stability and isolation viability
Target Compound DataStable single bond (C1-C2); routinely purified >98%
Comparator Or BaselineKahweol (Conjugated double bond; highly unstable and difficult to isolate)
Quantified DifferenceHigh commercial availability and purity for cafestol vs. severe isolation limitations for kahweol
ConditionsPreparative HPLC and storage conditions

For analytical standards and long-term assay reproducibility, cafestol provides a stable baseline whereas kahweol degrades, skewing quantitative results.

IL-2 suppression
Head-to-head
Cafestol reduced IL-2 production significantly (p<0.05) in Jurkat cells, but the effect was weaker than kahweol.
Milder immunomodulatory context for T-cell signaling studies.
Directional difference; kahweol exhibited stronger inhibition.
Scaffold for derivatives
Head-to-head
Cafestol was prioritized over kahweol for rhodamine B conjugate synthesis due to kahweol's instability; cafestol derivatives showed selective cytotoxicity in SRB assays.
Scaffold stability context for synthetic derivative evaluation.
Cytotoxic derivatives reported; cell-line model context.
Osteoclastogenesis inhibition
Head-to-head
Cafestol showed milder inhibitory effect on osteoclast differentiation compared to kahweol, with differential Nrf2-pathway sensitivity.
Graded osteoclastogenesis inhibition context for bone remodeling research.
Directional; kahweol is a stronger inhibitor.
Analytical validation
Method context
HPLC-DAD recovery 96–110%, CV 0.2–2.8%; LOD 0.0130 mg/mL in oil; linearity R²=0.9979.
Supports analytical reference-standard workflows.
Cross-study validation; HRGC method data available.

FXR Agonist Tool Compound in Hepatocyte Models

Due to its quantified superiority over kahweol and mixed extracts in suppressing CYP7A1 mRNA (77% vs 31% reduction) [1], pure cafestol is the required diterpene standard for in vitro assays investigating farnesoid X receptor (FXR) agonism, bile acid synthesis downregulation, and cholesterol homeostasis.

Antidiabetic and Metabolic Syndrome Modeling

Cafestol is procured for pancreatic beta-cell (e.g., INS-1E) and skeletal muscle assays to benchmark insulin secretion and glucose uptake. Its proven ability to chronically increase insulin secretion by 68% at nanomolar concentrations makes it a highly active baseline compared to inactive analogs like oxokahweol [2].

Analytical Reference Standard for Food Chemistry

Because of its high structural stability compared to the degradation-prone kahweol [3], cafestol is the preferred high-purity reference standard for HPLC/GC quantification of diterpenes in unfiltered coffee fractions, lipid extracts, and nutritional supplements.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cholesterol metabolism and serum lipid studies
Reported serum lipid elevation profile
Endpoint response in human lipid panels
Chemical derivatization and SAR programs
Scaffold stability and synthetic versatility
Derivative yield and stability review
Analytical method development and reference standard calibration
Validated HPLC recovery and precision metrics
Accuracy, precision, and LOD assessment
Acidic or nitrite-containing experimental systems
Reduced reactivity toward acidic nitrite
Degradation artifact minimization at pH 3

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

316.20384475 Da

Monoisotopic Mass

316.20384475 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

160-162°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AC465T6Q6W

Other CAS

469-83-0

Wikipedia

Cafestol
1: Hao WR, Sung LC, Chen CC, Chen PY, Cheng TH, Chao HH, Liu JC, Chen JJ. Cafestol Inhibits Cyclic-Strain-Induced Interleukin-8, Intercellular Adhesion Molecule-1, and Monocyte Chemoattractant Protein-1 Production in Vascular Endothelial Cells. Oxid Med Cell Longev. 2018 Apr 30;2018:7861518. doi: 10.1155/2018/7861518. eCollection 2018. PubMed PMID: 29854096; PubMed Central PMCID: PMC5952558.
2: Rendón MY, Dos Santos Scholz MB, Bragagnolo N. Physical characteristics of the paper filter and low cafestol content filter coffee brews. Food Res Int. 2018 Jun;108:280-285. doi: 10.1016/j.foodres.2018.03.041. Epub 2018 Mar 15. PubMed PMID: 29735059.
3: Novaes FJM, Itabaiana Junior I, Sutili FK, Marriott PJ, Bizzo HR, Aquino Neto FR, Souza ROMA, Rezende CM. Lipase-catalysed esters synthesis of cafestol and kahweol. Food Chem. 2018 Sep 1;259:226-233. doi: 10.1016/j.foodchem.2018.03.111. Epub 2018 Mar 27. PubMed PMID: 29680048.
4: Tsai YT, Sung LC, Haw WR, Chen CC, Huang SF, Liu JC, Cheng TH, Chen PY, Loh SH, Tsai CS. Cafestol, a coffee diterpene, inhibits urotensin II-induced interleukin-8 expression in human umbilical vein endothelial cells. Eur J Pharmacol. 2018 Feb 5;820:106-112. doi: 10.1016/j.ejphar.2017.12.030. Epub 2017 Dec 12. PubMed PMID: 29246853.
5: Rendón MY, Dos Santos Scholz MB, Bragagnolo N. Is cafestol retained on the paper filter in the preparation of filter coffee? Food Res Int. 2017 Oct;100(Pt 1):798-803. doi: 10.1016/j.foodres.2017.08.013. Epub 2017 Aug 5. PubMed PMID: 28873752.
6: Mellbye FB, Jeppesen PB, Shokouh P, Laustsen C, Hermansen K, Gregersen S. Cafestol, a Bioactive Substance in Coffee, Has Antidiabetic Properties in KKAy Mice. J Nat Prod. 2017 Aug 25;80(8):2353-2359. doi: 10.1021/acs.jnatprod.7b00395. Epub 2017 Aug 1. PubMed PMID: 28763212.
7: Lima CS, Spindola DG, Bechara A, Garcia DM, Palmeira-Dos-Santos C, Peixoto-da-Silva J, Erustes AG, Michelin LFG, Pereira GJS, Smaili SS, Paredes-Gamero E, Calgarotto AK, Oliveira CR, Bincoletto C. Cafestol, a diterpene molecule found in coffee, induces leukemia cell death. Biomed Pharmacother. 2017 Aug;92:1045-1054. doi: 10.1016/j.biopha.2017.05.109. Epub 2017 Jun 10. PubMed PMID: 28618649.

Explore Compound Types